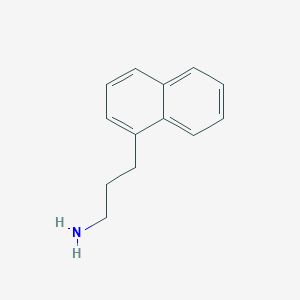

3-(Naphthalen-1-yl)propan-1-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

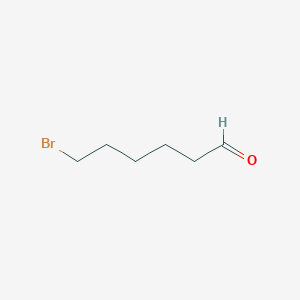

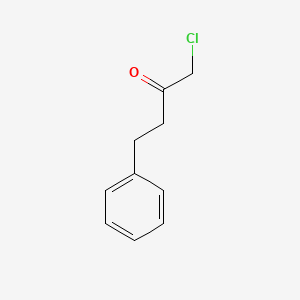

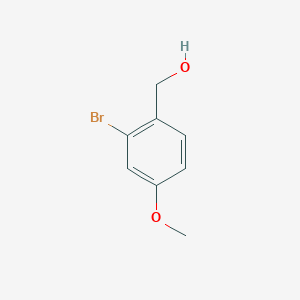

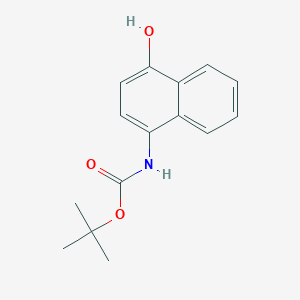

The synthesis of compounds related to 3-(Naphthalen-1-yl)propan-1-amine involves several steps, including condensation and catalytic hydrogenation. For instance, the synthesis of 1,5-bis(4-aminobenzoyloxy)naphthalene and 1,5-bis(3-aminobenzoyloxy)naphthalene was achieved through the condensation of 1,5-dihydroxynaphthalene with nitrobenzoyl chloride, followed by catalytic hydrogenation . Additionally, N-methyl-3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propan-1-amine was synthesized from a related compound by N-chloroacetylation and N-alkylation . These methods demonstrate the versatility in synthesizing naphthalene-based amine derivatives.

Molecular Structure Analysis

The molecular structure of naphthalene-based amine derivatives has been elucidated using various techniques. For example, the novel compound N-(2,6-dichlorophenyl)-4-(naphthalen-2-yl)-1,3-thiazol-2-amine was characterized by FT-IR, 1H-NMR, LC-Mass, UV-Visible spectra, TGA/DTA, and elemental analysis, with its structure solved by single-crystal X-ray diffraction . The molecular structure of cis-tetracarbonyl[N-(diphenylphosphino-κP)-N-naphthalen-1-yl-P,P-diphenylphosphinous amide] was determined through crystal-structure determination . These studies provide detailed insights into the molecular configurations of naphthalene-based amine compounds.

Chemical Reactions Analysis

The chemical reactivity of naphthalene-based amine derivatives is highlighted in their ability to form various compounds. For instance, the reaction of N,N-bis(diphenylphosphino)naphthalen-1-amine with metal carbonyls resulted in the formation of cis-[M(CO)4(1)] complexes . The study of substituent effects on the redox properties of 2-[(R-phenyl)amine]-1,4-naphthalenediones revealed intramolecular electronic transfer and reduction pathways . These findings demonstrate the complex chemical behavior of naphthalene-based amines.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene-based amine derivatives vary depending on their structure. Poly(ester amide)s derived from naphthalene-containing bis(ester amine) and aromatic dicarboxylic acids displayed a range of solubility, glass transition temperatures, and thermal stability . The photophysical and photochemical properties of dendrimers functionalized with naphthalene and azobenzene units were investigated, showing fluorescence quenching and photoisomerization behavior . These properties are crucial for the potential application of these compounds in various fields.

科学研究应用

Synthesis and Chemical Reactions

Synthesis of Naphtho-Fused Thiazoles

Aleksandrov, El’chaninov, and Stepanov (2018) detailed the synthesis of 2-(furan-2-yl)naphtho[2,1-d][1,3]thiazole through the condensation of naphthalen-2-amine with furan-2-carbonyl chloride, followed by reactions involving 3-(Naphthalen-1-yl)propan-1-amine. This process is significant for producing fused-ring systems used in various chemical applications (Aleksandrov, El’chaninov, & Stepanov, 2018).

Formation of N-Alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides

A study by Abbasi et al. (2015) involved synthesizing a series of N-alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides, starting from naphthalen-1-amine. These compounds showed significant antibacterial properties and could be potential candidates for new antibacterial agents (Abbasi et al., 2015).

Development of Fluorescent Probes

Sahana et al. (2013) synthesized a naphthalene-based fluorescent probe using 1-naphthyl amine. This probe exhibited selectivity for Al3+ ions and was effective in detecting intracellular Al3+ through fluorescence microscopic imaging, showcasing its potential in bioimaging applications (Sahana et al., 2013).

Photophysical and Material Science Studies

Photophysical Behavior of Probes

Cerezo et al. (2001) examined the photophysical behavior of probes like prodan, which is a derivative of 1-[6-(dimethylamino)naphthalen-2-yl]propan-1-one. This study is crucial for understanding how these probes behave in different solvents, which is relevant in peptide and protein studies (Cerezo et al., 2001).

Flame-Retardant Epoxy Resins

Agrawal and Narula (2014) synthesized amines like phosphoric acid tris-(5-amino-naphthalene-1-yl) ester, showing their potential as flame retardants and curing agents for epoxy resins. This research contributes to developing safer and more efficient materials for industrial applications (Agrawal & Narula, 2014).

Medicinal Chemistry and Drug Design

- Design of Chemotherapeutic Agents: Barakat et al. (2015) reported the synthesis and molecular structure investigation of (E)-3-mesityl-1-(naphthalen-2-yl) prop-2-en-1-one. The compound showed potential as a chemotherapeutic agent due to its properties and interactions at the molecular level, which could be useful in the development of new cancer therapies (Barakat et al., 2015).

属性

IUPAC Name |

3-naphthalen-1-ylpropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N/c14-10-4-8-12-7-3-6-11-5-1-2-9-13(11)12/h1-3,5-7,9H,4,8,10,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSNSJJCXHBHYNS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40456148 |

Source

|

| Record name | 3-(naphthalen-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Naphthalen-1-yl)propan-1-amine | |

CAS RN |

24781-50-8 |

Source

|

| Record name | 3-(naphthalen-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Acetic Acid (1S,2R)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenylpropyl Ester](/img/structure/B1279065.png)

![Benzyl[2-(methylamino)ethyl]amine](/img/structure/B1279082.png)